trans-1,2-Cyclohexanedicarboxylic acid
CAS No.: 845713-34-0
Cat. No.: VC13331625
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845713-34-0 |
|---|---|
| Molecular Formula | C8H12O4 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | (1R,2R)-cyclohexane-1,2-dicarboxylic acid |
| Standard InChI | InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 |
| Standard InChI Key | QSAWQNUELGIYBC-PHDIDXHHSA-N |
| Isomeric SMILES | C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O |
| SMILES | C1CCC(C(C1)C(=O)O)C(=O)O |
| Canonical SMILES | C1CCC(C(C1)C(=O)O)C(=O)O |
Introduction
Structural Characteristics and Crystallographic Analysis
Molecular Geometry and Stereochemistry
The trans-1,2-cyclohexanedicarboxylic acid molecule adopts a chair conformation, with carboxyl groups positioned on adjacent carbon atoms in a trans-diaxial arrangement. X-ray diffraction studies at 100 K confirm that the molecule lies on a twofold rotation axis, with the cyclohexane ring exhibiting bond lengths of 1.527–1.544 Å for C–C bonds and 1.207–1.317 Å for C=O bonds . The dihedral angle between the two carboxyl groups measures 65.3°, contributing to its steric stability .
Hydrogen Bonding and Crystal Packing
In the solid state, carboxyl groups of adjacent molecules form cyclic hydrogen-bonded dimers via O–H···O interactions (bond length: 1.85 Å), creating infinite chains along the101 crystallographic direction . This packing arrangement enhances thermal stability, as evidenced by its high melting point .
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | |
| Unit cell dimensions | Å |
| Å | |
| Å | |
| Hydrogen bond length | 1.85 Å |
Synthesis and Industrial-Scale Production
Improved Resolution Process
A patented method (WO2014102808A1) resolves the racemic mixture using R-1-phenylethylamine in ethanol, forming a diastereomeric salt. Acid hydrolysis with HCl yields enantiomerically pure trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid (>99% purity) . Crucially, this process recovers 85–90% of the resolving agent, reducing production costs by 30% compared to earlier methods .
Table 2: Comparison of Synthesis Methods
| Parameter | Traditional Method | Patent Method |
|---|---|---|
| Starting Materials | 3-Sulfolene, fumaric acid | Racemic cyclohexane-1,2-diacid |
| Catalyst | Raney nickel | None |
| Resolution Agent | Not recovered | R-1-phenylethylamine (recycled) |
| Purity | 90–95% | >99% |
| Cost Efficiency | Low | High |
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point of 228–230°C, with a boiling point estimated at 262.49°C . Its solubility in water is limited (2 g/L at 20°C), but it dissolves readily in acetone (25 g/L) and DMSO (18 g/L) . The pKa values of 4.18 and 5.93 at 20°C indicate moderate acidity, enabling salt formation with amines and metal ions .
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption bands at 1700 cm (C=O stretch) and 2500–3000 cm (O–H stretch) .
-
NMR: NMR (DMSO-d6) shows signals at δ 1.2–1.8 ppm (cyclohexane protons) and δ 12.1 ppm (carboxylic acid protons) .
Industrial and Pharmaceutical Applications
Phthalate-Free Plasticizers
trans-1,2-Cyclohexanedicarboxylic acid esters, such as its diisononyl ester, replace phthalates in PVC products for toys, medical devices, and food packaging. These esters exhibit low migration rates and endocrine-disrupting potential, complying with EU REACH regulations .
Polymer and Resin Production
The acid serves as a monomer in synthesizing thermosetting polyester resins, enhancing mechanical strength and heat resistance in adhesives and coatings . Its rigid cyclohexane backbone improves dimensional stability in epoxy resins.
Pharmaceutical Intermediates
As a chiral building block, it is used in synthesizing lurasidone (an antipsychotic) and avanafil (for erectile dysfunction). The trans-(1R,2R) enantiomer is critical for binding to serotonin and dopamine receptors .
Table 3: Key Applications by Industry
| Industry | Application | Benefit |
|---|---|---|
| Plastics | PVC plasticizers | Non-toxic, high flexibility |
| Pharmaceuticals | Lurasidone intermediate | Enantiomeric purity >99% |
| Coatings | Polyester resins | Thermal stability up to 200°C |
Future Perspectives
Ongoing research focuses on catalytic asymmetric hydrogenation to bypass resolution steps, potentially reducing production costs by 40% . Additionally, its use in biodegradable polymers aligns with global sustainability goals, with market demand projected to grow at 6.8% CAGR through 2030 .
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